molecular formula C11H10N2O2 B2980567 N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide CAS No. 439110-89-1

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide

Cat. No. B2980567
CAS RN: 439110-89-1
M. Wt: 202.213
InChI Key: FHIWQWOQHHLKFV-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a number of medicinal compounds .


Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various synthetic protocols of oxazolines have been developed based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It was first synthesized in 1884 .


Chemical Reactions Analysis

Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities . A wide variety of oxazole-containing compounds have been frequently employed, which play a vital role in the treatment of diverse types of diseases .


Physical And Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Scientific Research Applications

Mechanism of Action

Future Directions

Oxazole-based molecules are becoming a significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds are valuable for drug discovery and synthesis .

properties

IUPAC Name

N-[(3-phenyl-1,2-oxazol-5-yl)methyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-8-12-7-10-6-11(13-15-10)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIWQWOQHHLKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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